molecular formula C14H21NOS B1209248 4-(1-Thiophen-2-ylcyclohexyl)morpholine CAS No. 21602-66-4

4-(1-Thiophen-2-ylcyclohexyl)morpholine

Cat. No. B1209248
CAS RN: 21602-66-4
M. Wt: 251.39 g/mol
InChI Key: QBLUKXGKYQEPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-thiophen-2-ylcyclohexyl)morpholine is an aralkylamine.

Scientific Research Applications

Pharmacological Profile and Applications

Chemical and Pharmacological Exploration Morpholine derivatives, including 4-(1-Thiophen-2-ylcyclohexyl)morpholine, have been a subject of extensive chemical and pharmacological exploration. Research has indicated that these compounds possess a broad spectrum of pharmacological activities due to their unique structure, which integrates a six-membered aromatic heterocycle containing both nitrogen and oxygen atoms. Scientists have been actively designing and synthesizing novel morpholine derivatives to harness their pharmacophoric activities in various medical fields. The review by Asif and Imran (2019) highlights the significant role of these derivatives in developing new therapeutic agents (Asif & Imran, 2019).

Biomedical Applications In the realm of biomedical applications, morpholine and its derivatives have been utilized in diverse ways. For instance, one study focused on the effects of morpholine on chemical surface treatments of aged resin composites contaminated with saliva, demonstrating its potential in dental applications (Klaisiri et al., 2022). Furthermore, morpholine derivatives have been investigated for their protective effects on ipsilateral testicular injury in varicocele-induced rats, revealing their therapeutic potential in treating conditions related to oxidative stress, apoptosis, and inflammation (Ning et al., 2017).

Synthetic and Pharmaceutical Advances Advancements in synthetic chemistry have enabled the creation of numerous morpholine analogues with broad pharmaceutical applications. The review by Mohammed et al. (2015) discusses the in vitro and in vivo medicinal chemistry investigations for morpholine analogues, underscoring the various synthetic methods developed and their significant pharmacophoric activities (Mohammed et al., 2015).

Gene Function Studies Interestingly, morpholino oligos have also been employed in the study of gene function across various model organisms. This innovative approach has facilitated the examination of maternal and zygotic gene function, offering a relatively simple and rapid method for gene function studies (Heasman, 2002).

properties

CAS RN

21602-66-4

Product Name

4-(1-Thiophen-2-ylcyclohexyl)morpholine

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

4-(1-thiophen-2-ylcyclohexyl)morpholine

InChI

InChI=1S/C14H21NOS/c1-2-6-14(7-3-1,13-5-4-12-17-13)15-8-10-16-11-9-15/h4-5,12H,1-3,6-11H2

InChI Key

QBLUKXGKYQEPBB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCOCC3

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCOCC3

Related CAS

21594-81-0 (hydrochloride)

synonyms

1-(1-(2-thienyl)cyclohexyl)morpholine
1-(1-(2-thienyl)cyclohexyl)morpholine hydrochloride
1-TCHM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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